2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole ring is known for its versatility and ability to bind with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction proceeds under mild conditions and results in the formation of the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the benzamide moiety.
Scientific Research Applications
2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to bind with enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine: Triazole derivatives, including this compound, have shown potential as antifungal, antibacterial, and anticancer agents
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is unique due to its specific substitution pattern on the triazole ring and the benzamide moiety.
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10N4O/c1-7-4-2-3-5-8(7)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
InChI Key |
NRDPAVBUAFNMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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